N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine
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Overview
Description
N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the cyclohexyl, phenyl, and pyridinyl groups can be achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine: Lacks the cyclohexyl group.
N-cyclohexyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine: Lacks the phenyl group.
N-cyclohexyl-6-phenyl-1,2,4-triazin-5-amine: Lacks the pyridinyl group.
Uniqueness
N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine is unique due to the presence of all three substituents (cyclohexyl, phenyl, and pyridinyl) on the triazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-9-15(10-4-1)18-20(22-16-11-5-2-6-12-16)23-19(25-24-18)17-13-7-8-14-21-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMDZUYTXTHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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